molecular formula C11H8BrNO B3026847 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-72-6

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B3026847
CAS No.: 1155270-72-6
M. Wt: 250.09
InChI Key: NLNLIVVRQYUQHI-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a chemical compound with the molecular formula C11H8BrNO. It is characterized by a bromine atom attached to a dihydropyranoquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a brominated precursor with a suitable reagent to form the dihydropyranoquinoline ring system. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
  • 7-Bromo-2,3-dihydro-1H-pyrano[4,3,2-de]quinoline

Comparison: Compared to similar compounds, 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is unique due to its specific bromine substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(4-6-14-9)3-5-13-11(8)10/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNLIVVRQYUQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C3C1=CC=NC3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257042
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155270-72-6
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155270-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline (0.220 g; 0.773 mmol) in trifluoroacetic acid (7.5 ml) was added zinc dust (0.253 g; 3.87 mmol) and the reaction was stirred at room temperature for 16 h. The suspension was filtered, concentrated under reduced pressure, diluted with a solution of sodium hydroxide 1N and extracted with dichloromethane. The organic layer was washed with water and brine, dried over magnesium sulphate and concentrated under reduced pressure. Purification by flash chromatography on silica gel using a gradient of ethyl acetate (5-80%) in heptane furnished 0.047 g (24%) of 7-bromo-2,3-dihydropyrano[4,3,2-de]quinoline as a white solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.253 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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